1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid
Description
1-Oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid is a heterocyclic compound featuring an isochromene backbone substituted with a trifluoromethyl (-CF₃) group at position 6 and a carboxylic acid (-COOH) group at position 2. The trifluoromethyl group confers unique physicochemical properties, such as enhanced metabolic stability and electron-withdrawing effects, which are advantageous in medicinal chemistry and materials science.
Properties
CAS No. |
2322867-01-4 |
|---|---|
Molecular Formula |
C11H5F3O4 |
Molecular Weight |
258.15 g/mol |
IUPAC Name |
1-oxo-6-(trifluoromethyl)isochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H5F3O4/c12-11(13,14)6-1-2-7-5(3-6)4-8(9(15)16)18-10(7)17/h1-4H,(H,15,16) |
InChI Key |
IGOGYKGGLSPEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(OC2=O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid can be achieved through several methods. One common approach involves the rhodium-catalyzed annulation of Boc-protected benzamides with diazo compounds. This method utilizes [Cp*RhCl2]2, AgSbF6, and Cs2CO3 as catalysts and reagents, resulting in the formation of isocoumarins under mild conditions .
Another method involves the reaction of 2-aminocyclohexanone hydrochlorides with various phenylhydrazine hydrochlorides via Fischer indole synthesis. This one-pot synthetic route is efficient and convenient, providing good yields of the desired product .
Industrial Production Methods
Industrial production of 1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the trifluoromethyl group and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted isochromenes, depending on the specific reaction and conditions employed .
Scientific Research Applications
1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antiviral and antibacterial agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit viral proteases, thereby preventing viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Substituent Effects on Physicochemical Properties
Trifluoromethyl (-CF₃) vs. Methyl (-CH₃):
- The -CF₃ group in the target compound increases electron-withdrawing effects, lowering the pKa of the carboxylic acid group compared to methyl-substituted analogs (e.g., 1-Isobenzofurancarboxylic acid derivatives in ). This enhances solubility in basic environments.
- The hydrophobicity of -CF₃ may reduce aqueous solubility relative to polar groups like -OH or -OCH₃ but improves membrane permeability .
Carboxylic Acid (-COOH) vs. Carboxamide (-CONH₂):
- Carboxamide derivatives (e.g., ) exhibit better solubility in organic solvents and enhanced stability against metabolic hydrolysis compared to carboxylic acids.
- The -COOH group in the target compound allows for salt formation, improving formulation flexibility .
Pharmacological and Industrial Relevance
- Medicinal Chemistry: Carboxamide derivatives (e.g., ) are frequently explored as kinase inhibitors or antimicrobial agents due to their hydrogen-bonding capabilities. The target compound’s -CF₃ group may confer resistance to oxidative metabolism, extending half-life in vivo.
- Material Science: Trifluoromethylated compounds are valued in liquid crystal and polymer industries for their thermal stability .
- Research Applications: Analogs like 1-(3-methylphenyl)-6-oxo-tetrahydropyridazine-3-carboxylic acid are labeled as "research chemicals," suggesting utility in early-stage drug discovery.
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